REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][C:7]#[N:8].[C:12](OCC)(=[O:17])[CH2:13][CH:14]([CH3:16])[CH3:15]>C(O)C>[CH3:2][C:3]1[CH:4]=[C:5]([CH:6]([C:12](=[O:17])[CH2:13][CH:14]([CH3:16])[CH3:15])[C:7]#[N:8])[CH:9]=[CH:10][CH:11]=1 |^1:0|
|
Name
|
|
Quantity
|
11.81 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CC#N)C=CC1
|
Name
|
|
Quantity
|
31.27 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
112 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight (18 hrs.)
|
Duration
|
18 h
|
Type
|
WAIT
|
Details
|
During this period the color of the solution turned
|
Type
|
CUSTOM
|
Details
|
After approximately 70 ml of solvent and excess of ethyl valerate was removed by distillation, 75 ml of toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
additional 30 ml of the solvent was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of toluene
|
Type
|
WASH
|
Details
|
was washed twice with water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted in 300 ml of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C(C#N)C(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |